3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable target for drug design and development.
Preparation Methods
The synthesis of 3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalytic amounts of piperidine in refluxing ethanol .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include refluxing in ethanol, catalytic amounts of piperidine, and the use of specific oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits shikimate dehydrogenase by binding to its active site, thereby blocking the biosynthesis of chorismate . In the context of cancer, it induces apoptosis in cancer cells by upregulating pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2 .
Comparison with Similar Compounds
Similar compounds to 3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic material properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N4O2S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S2/c1-24-14-8-9-15(16(10-14)25-2)18-22-23-17(20-21-19(23)27-18)12-26-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
FEPMRFPDCYYRAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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